Cas no 438531-11-4 (4-Methoxy-3-(phenoxymethyl)benzaldehyde)
4-Methoxy-3-(phenoxymethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-3-(phenoxymethyl)benzaldehyde
- AKOS000304094
- 4-Methoxy-3-(phenoxymethyl)benzaldehyde #
- VS-04028
- CS-0309071
- JBUFQGJMFDQJEI-UHFFFAOYSA-N
- EN300-155238
- Z275170174
- Oprea1_689635
- STK346895
- AG-690/15433679
- G22959
- BBL013861
- MFCD02055782
- 438531-11-4
- ALBB-001096
- 4-Methoxy-3-phenoxymethylbenzaldehyde
- Benzaldehyde, 4-methoxy-3-phenoxymethyl-
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- MDL: MFCD02055782
- Inchi: 1S/C15H14O3/c1-17-15-8-7-12(10-16)9-13(15)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3
- InChI Key: JBUFQGJMFDQJEI-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CC1C=C(C=O)C=CC=1OC
Computed Properties
- Exact Mass: 242.094294304Da
- Monoisotopic Mass: 242.094294304Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 35.5Ų
4-Methoxy-3-(phenoxymethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014224-250mg |
4-Methoxy-3-phenoxymethylbenzaldehyde |
438531-11-4 | 250mg |
£103.00 | 2022-03-01 | ||
| Fluorochem | 014224-1g |
4-Methoxy-3-phenoxymethylbenzaldehyde |
438531-11-4 | 1g |
£205.00 | 2022-03-01 | ||
| Fluorochem | 014224-5g |
4-Methoxy-3-phenoxymethylbenzaldehyde |
438531-11-4 | 5g |
£591.00 | 2022-03-01 | ||
| TRC | M229283-100mg |
4-Methoxy-3-(phenoxymethyl)benzaldehyde |
438531-11-4 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M229283-500mg |
4-Methoxy-3-(phenoxymethyl)benzaldehyde |
438531-11-4 | 500mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M229283-1g |
4-Methoxy-3-(phenoxymethyl)benzaldehyde |
438531-11-4 | 1g |
$ 340.00 | 2022-06-04 | ||
| abcr | AB378145-250 mg |
4-Methoxy-3-(phenoxymethyl)benzaldehyde |
438531-11-4 | 250MG |
€159.10 | 2022-03-24 | ||
| abcr | AB378145-1 g |
4-Methoxy-3-(phenoxymethyl)benzaldehyde; . |
438531-11-4 | 1g |
€239.00 | 2023-04-25 | ||
| abcr | AB378145-5 g |
4-Methoxy-3-(phenoxymethyl)benzaldehyde; . |
438531-11-4 | 5g |
€656.50 | 2023-04-25 | ||
| abcr | AB378145-10 g |
4-Methoxy-3-(phenoxymethyl)benzaldehyde; . |
438531-11-4 | 10g |
€1074.00 | 2023-04-25 |
4-Methoxy-3-(phenoxymethyl)benzaldehyde Suppliers
4-Methoxy-3-(phenoxymethyl)benzaldehyde Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 4-Methoxy-3-(phenoxymethyl)benzaldehyde
Introduction to 4-Methoxy-3-(phenoxymethyl)benzaldehyde (CAS No. 438531-11-4)
4-Methoxy-3-(phenoxymethyl)benzaldehyde, with the CAS number 438531-11-4, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a methoxy group, a phenoxymethyl substituent, and an aldehyde functional group. These features contribute to its diverse applications and potential in various scientific and industrial domains.
The molecular formula of 4-Methoxy-3-(phenoxymethyl)benzaldehyde is C15H14O3, and its molecular weight is approximately 242.27 g/mol. The compound is a white to off-white crystalline solid at room temperature and exhibits good solubility in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point ranges from 85 to 87°C, making it suitable for various synthetic transformations and reactions.
In the realm of organic synthesis, 4-Methoxy-3-(phenoxymethyl)benzaldehyde serves as a valuable building block for the synthesis of more complex molecules. The presence of the aldehyde functional group allows for a wide range of reactions, including condensations, reductions, and oxidations. For instance, it can be used in the formation of Schiff bases through condensation with primary amines, which are important intermediates in the synthesis of various pharmaceuticals and dyes.
The methoxy group in 4-Methoxy-3-(phenoxymethyl)benzaldehyde imparts electron-donating properties to the molecule, enhancing its reactivity in electrophilic aromatic substitution reactions. This feature makes it particularly useful in the synthesis of substituted benzene derivatives, which are crucial components in many advanced materials and pharmaceuticals. Additionally, the phenoxymethyl substituent provides steric and electronic effects that can influence the reactivity and selectivity of the molecule in various synthetic pathways.
In medicinal chemistry, 4-Methoxy-3-(phenoxymethyl)benzaldehyde has shown promise as a lead compound for the development of new drugs. Recent studies have explored its potential as an inhibitor of specific enzymes involved in disease pathways. For example, research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The ability to modulate enzyme activity through structural modifications makes 4-Methoxy-3-(phenoxymethyl)benzaldehyde an attractive starting point for drug discovery efforts.
Beyond its applications in drug development, 4-Methoxy-3-(phenoxymethyl)benzaldehyde has also found use in materials science. Its unique combination of functional groups allows for the creation of novel polymers and coatings with enhanced properties. For instance, incorporating this compound into polymer backbones can improve thermal stability and mechanical strength, making it suitable for high-performance applications such as aerospace and electronics.
The environmental impact of 4-Methoxy-3-(phenoxymethyl)benzaldehyde is another area of ongoing research. Studies have shown that this compound is biodegradable under certain conditions, which is an important consideration for its industrial use. Efforts are being made to develop more sustainable synthetic routes for its production, aligning with the growing emphasis on green chemistry principles.
In conclusion, 4-Methoxy-3-(phenoxymethyl)benzaldehyde (CAS No. 438531-11-4) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it a valuable reagent in organic synthesis, a promising lead compound in medicinal chemistry, and a useful component in materials science. As research continues to uncover new applications and properties of this compound, its importance is likely to grow further.
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